3-(bromomethyl)-6-chloro-1-benzothiophene
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Overview
Description
3-(Bromomethyl)-6-chloro-1-benzothiophene is an organic compound that belongs to the class of benzothiophenes, which are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This compound is characterized by the presence of a bromomethyl group at the third position and a chlorine atom at the sixth position of the benzothiophene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(bromomethyl)-6-chloro-1-benzothiophene typically involves the bromination of 6-chloro-1-benzothiophene. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Reaction Scheme:
6-chloro-1-benzothiophene+NBSAIBN, solventthis compound
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and control of temperature and reaction time can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-6-chloro-1-benzothiophene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like LiAlH4 in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of 3-(substituted methyl)-6-chloro-1-benzothiophene derivatives.
Oxidation: Formation of this compound sulfoxide or sulfone.
Reduction: Formation of 3-methyl-6-chloro-1-benzothiophene.
Scientific Research Applications
3-(Bromomethyl)-6-chloro-1-benzothiophene is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: Potential use in the development of new therapeutic agents, particularly in the treatment of diseases where benzothiophene derivatives have shown efficacy.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(bromomethyl)-6-chloro-1-benzothiophene involves its interaction with molecular targets such as enzymes or receptors. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chlorine atom may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-1-benzothiophene: Lacks the chlorine atom at the sixth position, which may affect its reactivity and biological activity.
6-Chloro-1-benzothiophene: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-Methyl-6-chloro-1-benzothiophene: Lacks the bromine atom, which may reduce its utility in certain synthetic applications.
Uniqueness
3-(Bromomethyl)-6-chloro-1-benzothiophene is unique due to the presence of both bromomethyl and chlorine substituents, which confer distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for drug development.
Properties
CAS No. |
20896-08-6 |
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Molecular Formula |
C9H6BrClS |
Molecular Weight |
261.6 |
Purity |
95 |
Origin of Product |
United States |
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